2-Tridecanoylpyridine
Description
2-Tridecanoylpyridine (CAS No. 242458-31-7) is a pyridine derivative characterized by a tridecanoyl group (a 13-carbon acyl chain) attached at the 2-position of the pyridine ring. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol .
Pyridine derivatives with acyl substituents are often studied for their physicochemical properties and biological activities. The tridecanoyl group in this compound likely enhances its hydrophobicity, influencing solubility and membrane permeability—critical factors in drug design .
Properties
IUPAC Name |
1-pyridin-2-yltridecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLBZVBTURUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641986 | |
| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242458-31-7 | |
| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tridecanoylpyridine can be synthesized through the reaction of 2-cyanopyridine with dodecylmagnesium bromide. The reaction typically involves the following steps:
- Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.
- Addition of 2-cyanopyridine to the reaction mixture, followed by heating under reflux conditions.
- Hydrolysis of the resulting intermediate to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Tridecanoylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives or fully reduced pyridine rings.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
2-Tridecanoylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tridecanoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Tridecanoylpyridine with structurally analogous acylpyridines and other pyridine derivatives:
Key Observations :
- Chain Length and Lipophilicity: Longer acyl chains (e.g., 13-carbon in this compound) significantly increase molecular weight and hydrophobicity, reducing water solubility. This property may enhance membrane permeability in biological systems but complicate formulation for aqueous applications .
- Branched vs. Linear Chains : Compounds like 2-pivaloylpyridine (branched 3-carbon chain) exhibit higher metabolic stability compared to linear-chain derivatives, making them favorable in drug design .
Challenges :
- Longer acyl chains (e.g., tridecanoyl) may require stringent reaction conditions due to steric hindrance and reduced reactivity .
Biological Activity
2-Tridecanoylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a tridecanoyl group attached to a pyridine ring, is being investigated for its effects on various biological systems, including its antiproliferative properties and interactions with cellular mechanisms.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a long hydrophobic tridecanoyl chain, which may influence its biological interactions and solubility in lipid environments.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of various pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives were tested against human cancer cells such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay to evaluate cell viability .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HCT-116 | TBD | Antiproliferative |
| This compound | HepG-2 | TBD | Antiproliferative |
| This compound | MCF-7 | TBD | Antiproliferative |
Note: TBD = To Be Determined; specific IC50 values for this compound are not yet available in the literature.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit serine/threonine kinases involved in cell survival and proliferation, suggesting a potential mechanism for this compound.
- Molecular Docking Studies : Computational studies indicate that this compound could fit into specific binding sites on target proteins associated with cancer progression, similar to other pyridine derivatives .
Case Studies and Research Findings
A case study involving the synthesis and evaluation of related pyridinethione derivatives demonstrated that these compounds exhibited selective activity against liver and colon cancer cells while showing minimal toxicity to non-cancerous cells. This suggests that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types .
Additional Findings
Further research is needed to fully elucidate the biological activity of this compound. The following aspects are crucial for ongoing studies:
- In vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
